molecular formula C13H16ClNO B6175698 (1R,3S,5S)-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol CAS No. 2269478-73-9

(1R,3S,5S)-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B6175698
CAS No.: 2269478-73-9
M. Wt: 237.7
InChI Key:
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Description

(1R,3S,5S)-3-(4-chlorophenyl)-8-azabicyclo[321]octan-3-ol is a complex organic compound characterized by its bicyclic structure and the presence of a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S,5S)-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This step involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure.

    Introduction of the chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced into the bicyclic core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

(1R,3S,5S)-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

(1R,3S,5S)-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,3S,5S)-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (1R,7S)-Bicyclo[5.1.0]octan-4-one: Another bicyclic compound with a different substitution pattern.

    (1R,8S)-Bicyclo[6.1.0]nonan-2-one: A larger bicyclic compound with different functional groups.

    (1R,8R)-Bicyclo[6.1.0]non-6-en-2-one: A bicyclic compound with an additional double bond.

Uniqueness

(1R,3S,5S)-3-(4-chlorophenyl)-8-azabicyclo[321]octan-3-ol is unique due to its specific stereochemistry and the presence of the chlorophenyl group

Properties

CAS No.

2269478-73-9

Molecular Formula

C13H16ClNO

Molecular Weight

237.7

Purity

95

Origin of Product

United States

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